molecular formula C12H20N2O3 B13969382 2-(8-Acetyl-2,8-diazaspiro[4.5]decan-2-yl)acetic acid

2-(8-Acetyl-2,8-diazaspiro[4.5]decan-2-yl)acetic acid

Katalognummer: B13969382
Molekulargewicht: 240.30 g/mol
InChI-Schlüssel: OHRALUBSPJFTKK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(8-Acetyl-2,8-diazaspiro[45]decan-2-yl)acetic acid is a chemical compound with the molecular formula C12H20N2O3 It is characterized by a spirocyclic structure, which includes a diazaspirodecane core

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(8-Acetyl-2,8-diazaspiro[4.5]decan-2-yl)acetic acid typically involves the formation of the spirocyclic core followed by the introduction of the acetyl and acetic acid groups. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions to form the diazaspirodecane core. Subsequent acetylation and carboxylation steps are carried out to obtain the final product .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include the use of automated reactors and continuous flow systems to maintain consistent reaction parameters and improve efficiency .

Analyse Chemischer Reaktionen

Types of Reactions

2-(8-Acetyl-2,8-diazaspiro[4.5]decan-2-yl)acetic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Wissenschaftliche Forschungsanwendungen

2-(8-Acetyl-2,8-diazaspiro[4.5]decan-2-yl)acetic acid has several scientific research applications, including:

Wirkmechanismus

The mechanism of action of 2-(8-Acetyl-2,8-diazaspiro[4.5]decan-2-yl)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biochemical pathways, leading to various biological effects. For example, the compound may inhibit certain enzymes, thereby affecting metabolic processes or signaling pathways .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

2-(8-Acetyl-2,8-diazaspiro[4.5]decan-2-yl)acetic acid is unique due to its specific spirocyclic structure and the presence of both acetyl and acetic acid functional groups. This combination of features imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications .

Eigenschaften

Molekularformel

C12H20N2O3

Molekulargewicht

240.30 g/mol

IUPAC-Name

2-(8-acetyl-2,8-diazaspiro[4.5]decan-2-yl)acetic acid

InChI

InChI=1S/C12H20N2O3/c1-10(15)14-6-3-12(4-7-14)2-5-13(9-12)8-11(16)17/h2-9H2,1H3,(H,16,17)

InChI-Schlüssel

OHRALUBSPJFTKK-UHFFFAOYSA-N

Kanonische SMILES

CC(=O)N1CCC2(CC1)CCN(C2)CC(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.